Propanamide, N-(1-naphthyl)-2,2-dimethyl-
Overview
Description
Propanamide, N-(1-naphthyl)-2,2-dimethyl- is an organic compound with the molecular formula C14H15NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 1-naphthyl group and the alpha carbon is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-naphthyl)-2,2-dimethyl- typically involves the reaction of 1-naphthylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for Propanamide, N-(1-naphthyl)-2,2-dimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(1-naphthyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or halogens as reagents, along with appropriate catalysts.
Major Products
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted naphthyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanamide, N-(1-naphthyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, N-(1-naphthyl)-2,2-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-(1-naphthyl)-2-methyl-: Similar structure but with one less methyl group on the alpha carbon.
Propanamide, N-(1-naphthyl)-3-phenyl-: Contains a phenyl group instead of the dimethyl substitution.
N-(1-Naphthyl)ethylenediamine: Contains an ethylenediamine group instead of the propanamide structure.
Uniqueness
Propanamide, N-(1-naphthyl)-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-N-naphthalen-1-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)14(17)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWCXOSWDDQLSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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